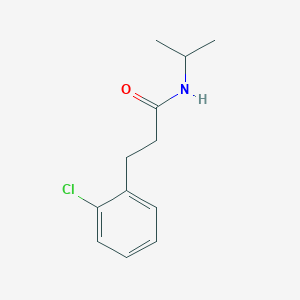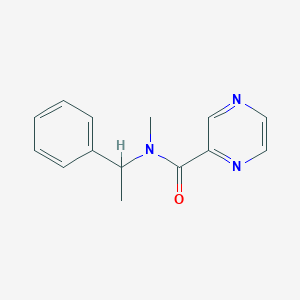![molecular formula C13H16BrNO2 B7514887 (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as JWH-018, which is a synthetic cannabinoid that is often used as a research chemical. The purpose of
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is similar to that of natural cannabinoids, such as delta-9-tetrahydrocannabinol (THC). It binds to cannabinoid receptors, specifically CB1 and CB2 receptors, which are located throughout the body. This binding leads to a variety of physiological and biochemical effects, including altered perception, mood, and pain sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone are similar to those of natural cannabinoids. It can cause altered perception, mood, and pain sensitivity. It can also cause changes in heart rate, blood pressure, and body temperature. Long-term use of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, can lead to addiction, withdrawal symptoms, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a synthetic compound, which allows for greater control over the purity and concentration of the product. It is also a potent agonist of cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, there are also limitations to using (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in lab experiments. It is a synthetic compound, which means that its effects may not be representative of natural cannabinoids. It is also a relatively new compound, which means that there is still much to learn about its properties and effects.
Direcciones Futuras
There are several future directions for research on (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of cannabinoids for various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have greater potency and selectivity for specific cannabinoid receptors. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, on the human body.
Métodos De Síntesis
The synthesis method of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves the reaction of a piperidine precursor with a bromophenyl ketone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and requires careful control of temperature and reaction time to yield a high purity product. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is widely used in scientific research as a synthetic cannabinoid. It is often used to study the effects of cannabinoids on the human body, including the brain and nervous system. This compound is also used to investigate the potential therapeutic applications of cannabinoids for various medical conditions, such as chronic pain, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
(3-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWICZDUJJVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)


![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)


![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)

